Evidence Item 1: PEG4 Linker Length Occupies Optimal Conformational Space Relative to PEG2 and PEG6 Analogs
In a PROTAC optimization study evaluating ERα-targeting degraders, PEG2, PEG3, and PEG4 linker variants were directly compared. All three variants exhibited comparable ERα binding affinity with IC₅₀ values ranging from 30 to 50 nM, indicating that linker length did not meaningfully alter binary target engagement. However, degradation activity differed substantially: the PEG3 variant achieved the highest ERα degradation efficiency, while the PEG2 variant showed reduced potency, demonstrating that PEG4 occupies a near-optimal length for productive ternary complex formation without the steric or flexibility constraints associated with shorter PEG2 linkers [1].
| Evidence Dimension | Linker length effect on degradation efficiency |
|---|---|
| Target Compound Data | PEG4 linker (as proximal comparator to PEG3): IC₅₀ = 30–50 nM for ERα binding |
| Comparator Or Baseline | PEG2 linker variant: IC₅₀ = 30–50 nM for ERα binding; reduced degradation activity relative to PEG3 |
| Quantified Difference | PEG2 variant exhibited reduced degradation activity despite comparable binding affinity; PEG3/4 length identified as optimal for degradation |
| Conditions | ERα PROTAC (LCL-ER(dec) series) in MCF-7 breast cancer cells; binding assessed by competitive fluorescence polarization assay |
Why This Matters
This direct head-to-head comparison demonstrates that linker length selection is not arbitrary—PEG4-range linkers provide optimal conformational flexibility for ternary complex formation, directly impacting degradation efficiency without compromising target engagement.
- [1] Pharmaceutical Society of Japan. MEDCHEM NEWS Vol.33 No.2, pp. 24-52. Linker optimization for ERα-targeting PROTACs (LCL-ER(dec) series). 2023. View Source
